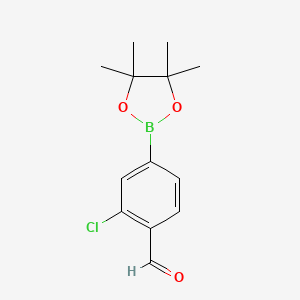
2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves a multi-step process, including substitution reactions. Notably, compounds with structures similar to 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde have been synthesized through a three-step substitution reaction, showcasing the complexity and specificity required in creating such molecules. Techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structures of the synthesized compounds, emphasizing the detailed analytical methods necessary to characterize these molecules accurately (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound is often determined using X-ray diffraction, supplemented by density functional theory (DFT) calculations. These analyses reveal the conformational and crystallographic details, providing insights into the spatial arrangement and electronic structure of the molecules. The consistency between DFT-optimized structures and crystallographic data underscores the reliability of these theoretical methods in predicting molecular geometries (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves their use as intermediates for further chemical transformations. For example, selective deprotection and condensation reactions have been utilized to modify the molecular structure, demonstrating the versatility of these compounds in synthetic chemistry. The ability to undergo specific reactions under controlled conditions highlights the functional applicability of the dioxaborolane moiety in facilitating targeted chemical synthesis (Ishida et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under various conditions. The determination of these properties through experimental measurements allows for a comprehensive understanding of how these compounds can be manipulated and used in practical applications. For instance, the analysis of crystal structure through X-ray diffraction provides detailed information on the molecular arrangement, which is essential for predicting the solubility and reactivity of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for forming derivatives, are fundamental aspects of these compounds. Studies involving DFT and other theoretical methods offer insights into the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity. These analyses are vital for predicting how the compound will behave in complex chemical reactions and for designing new synthetic pathways (Huang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
This compound has been extensively used in synthetic chemistry for the preparation and structural characterization of various organic molecules. For instance, Wu et al. (2021) synthesized and characterized the structures of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline through spectroscopy and X-ray diffraction. The study emphasizes the importance of this compound in the synthesis of derivatives with potential applications in materials science and pharmaceuticals (Qing-mei Wu et al., 2021).
Advanced Material Applications
In the field of materials science, Fu et al. (2016) explored the use of derivatives of 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in developing highly sensitive hydrogen peroxide vapor detectors. This work demonstrates the compound's utility in fabricating organic thin-film fluorescence probes for explosive detection, highlighting its role in enhancing public safety and security (Yanyan Fu et al., 2016).
Pharmaceutical and Biomedical Research
In pharmaceutical and biomedical research, compounds synthesized from this compound have shown promising applications. For example, Irving et al. (2003) reported the synthesis of novel N2B heterocycles from the reaction with ethylenediamine derivatives, showing significant antifungal and moderate antibacterial activities against various pathogens. This research indicates the potential of this compound in developing new antimicrobial agents (A. M. Irving et al., 2003).
Catalytic Applications
Liza Koren-Selfridge and colleagues (2009) developed a boron-substituted hydroxycyclopentadienyl ruthenium hydride catalyst from this compound for the hydroboration of aldehydes, imines, and ketones. Their work showcases the catalytic versatility of derivatives of this compound in organic synthesis, offering a mild and efficient method for hydroboration reactions (Liza Koren-Selfridge et al., 2009).
Wirkmechanismus
Target of Action
It’s known that this compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that its targets could be these types of molecules.
Mode of Action
The compound interacts with its targets (alcohols and heteroatomic nucleophiles) through a process called phosphitylation . This reaction results in the formation of useful glycosyl donors and ligands .
Eigenschaften
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMDSLNRXFTCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)

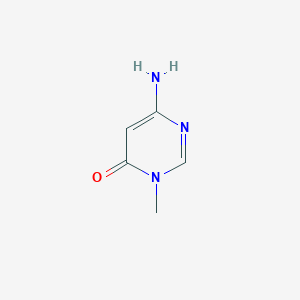
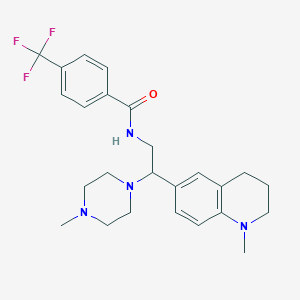
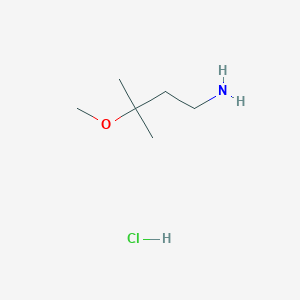
![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)
![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

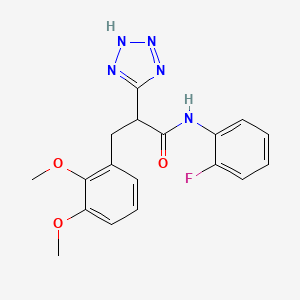
![2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile](/img/structure/B2492646.png)
